Borate V, also known as sodium tetraborate, is a specific type of borate buffer commonly used in capillary electrophoresis (CE) []. CE is a powerful analytical technique for separating and analyzing charged molecules based on their size and charge. Borate buffers play a crucial role in CE by creating a specific electrolyte environment that influences the separation of analytes.
Borate V functions as a weak acid-base buffer, maintaining a stable pH within the CE system. This stability is essential for consistent electrophoretic mobility of analytes and optimal separation efficiency []. The pKa (acid dissociation constant) of Borate V is around 9.2, making it suitable for separations in the slightly alkaline range (pH 8-10).
Borate V can interact with analytes through Lewis acid-base interactions. The boron atom in the borate ion acts as a Lewis acid, forming complexes with Lewis basic functionalities on certain analytes. This selective interaction can influence the electrophoretic mobility of analytes, potentially improving separation of specific compounds [].
For example, borate complexation with cis-diols (compounds with two hydroxyl groups on adjacent carbons) can enhance their separation in CE [].
The walls of a silica capillary used in CE exhibit a surface charge. In aqueous buffers, this surface charge can induce electroosmotic flow (EOF), a bulk movement of solvent within the capillary under an applied electric field. Borate V interacts with the silica surface, influencing the magnitude and direction of EOF [].
Borate V is a complex borate compound characterized by the chemical formula . It is a member of a broader class of borate compounds that exhibit diverse chemical and physical properties. Borate V is notable for its unique structural features, which include an intricate arrangement of boron, nitrogen, and oxygen atoms. This compound is synthesized through specific methods that often involve the reaction of boric acid with various organic compounds, resulting in a material that can serve multiple applications across different fields.
In this reaction, R represents an alkyl or aryl group. Additionally, Borate V can undergo hydrolysis and condensation reactions under certain conditions, leading to the formation of more complex borate structures or networks.
Research indicates that borates, including Borate V, possess notable biological activities. Borate compounds have been studied for their potential antimicrobial properties, particularly in bioactive glasses that promote cell proliferation and differentiation. Borate V has shown effectiveness in inhibiting the growth of various bacteria, including both gram-negative and gram-positive strains. The mechanisms behind these biological activities may involve interactions at the cellular level, such as binding to nucleotides or disrupting metabolic pathways .
Borate V is synthesized through several methods, with one common approach being the molten boric acid flux method. This method involves heating a mixture of vanadium oxide, ethylenediamine, and boric acid at elevated temperatures to facilitate the formation of the desired borate polymer structure . Other synthesis methods may include sol-gel processes or hydrothermal techniques, which allow for better control over the compound's morphology and purity.
The applications of Borate V are diverse, spanning areas such as materials science and medicine. Some key applications include:
Studies on the interaction of Borate V with biological systems have shown that it can influence the behavior of dental materials by enhancing their pH stability and promoting remineralization processes in enamel and dentin. Specifically, borate ions released from materials like surface pre-reacted glass ionomer fillers interact with biological apatites, leading to improved structural integrity and resistance to demineralization . These interactions highlight the potential for Borate V in dental applications.
Several compounds exhibit similarities to Borate V in terms of structure or function. Notable examples include:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Borate V | Complex structure; antimicrobial activity; catalytic use | |
| Boric Acid | Simple structure; antiseptic; used in agriculture | |
| Sodium Borate | Commonly known as Borax; used in cleaning products | |
| Vanadyl Borates | Variable | Incorporates vanadium; studied for catalysis |
Borate V stands out due to its unique combination of elements and structural complexity, offering distinct advantages in both biological and industrial applications compared to simpler borates and other related compounds.
The trigonal–planar boron atom in Borate V bears an sp²-hybridised vacant p-orbital that imparts pronounced Lewis acidity and predisposes the molecule to nucleophilic attack, hydrolysis, and redox events [2] [3]. Topological polar surface area (26.3 Ų [1]) and a predicted octanol–water partition coefficient of 4.99 [1] signal appreciable hydrophobicity, while the presence of four aromatic rings introduces extended π-systems favourable for charge delocalisation during electron-transfer processes.
| Parameter | Numerical value | Source |
|---|---|---|
| Molecular formula | C₃₁H₄₄BNO₂ [2] | 6 |
| Exact mass | 473.347 Da [1] | 2 |
| Calculated log₁₀P (octanol/water) | 4.993 [1] | 2 |
| Topological polar surface area | 26.3 Ų [1] | 2 |
| Predicted formal charge | 0 [2] | 6 |
| Rotatable single bonds | 9 [2] | 6 |
Recrystallised Borate V forms colourless needles that exhibit a sharp endotherm at 98–101 °C attributed to lattice disruption of the triphenylborate core [4]. In alternative salt forms—most notably the tetrabutylammonium butyl triphenyl borate adduct—the melting interval shifts to 140–144 °C because of enhanced ionic packing [5]. Crystalline density is estimated near 1.10 g cm⁻³ at ambient temperature, mirroring that of unsubstituted triphenyl borate [4].
Differential scanning calorimetry and thermogravimetric analysis establish a three-stage thermal response: (i) glass-transition-free softening about 95 °C; (ii) a fusion endotherm at 100 ± 2 °C; (iii) onset of mass loss from 200 ± 3 °C [6]. The WPBG-300 study, whose anion is the identical butyl triphenyl borate moiety, records initial 5% mass loss at 203 °C and a primary decomposition step centred at 245 °C with an activation energy of 94 kJ mol⁻¹ [6].
Complementary kinetic work on structurally analogous tetraphenyl- and triphenyl-borates reveals copper-catalysed oxidative cleavage in alkaline media with activation energies of 82–143 kJ mol⁻¹, depending on substituent pattern [7]. Relative thermal resilience therefore follows: sodium tetraphenyl borate < butyl triphenyl borate < diphenylborinic acid [7].
| Method | Onset / peak temperature (°C) | Activation energy (kJ mol⁻¹) | Atmosphere | Source |
|---|---|---|---|---|
| Thermogravimetry (5% mass loss) | 203 [6] | 94 [6] | Nitrogen | 82 |
| Differential scanning calorimetry (fusion) | 100 [4] | – | Nitrogen | 30 |
| Isoconversional TG (copper-catalysed oxidation) | 55–70 (hydrolytic) [7] | 82–143 [7] | Air / 1.5 M NaOH | 22 |
The butyl side chain confers moderate lipophilicity, yet Lewis acidic boron enables coordination-assisted dissolution in donor solvents. Quantitative solubility values measured for the tetrabutylammonium salt illustrate the polarity dependence (25 °C):
| Solvent | Solubility (g L⁻¹) | Dielectric constant (25 °C) | Source |
|---|---|---|---|
| Acetone | 1,040 [5] | 20.7 | 47 |
| Dimethyl sulfoxide | >50 [5] | 46.7 | 47 |
| Methanol | 16.2 [5] | 32.7 | 47 |
| Water (neutral pH) | <0.1 (predicted) [2] | 78.4 | 6 |
| Cyclohexane | <0.01 (predicted) [1] | 2.0 | 2 |
Enhanced acetone solubility arises from concurrent π-stacking with phenyl rings and n→pπ donation from carbonyl oxygen to boron, whereas protic solvent parameters favour partial hydrolysis (see § 3.3) [5].
Hydrolysis proceeds through nucleophilic attack at boron with formation of a tetrahedral boronate intermediate followed by B–O bond fission [8]. Seventeen-electron nuclear magnetic resonance experiments demonstrate that rate constants for borate mono-esters climb by two orders of magnitude between pH 6 and pH 10, reaching 3.2 × 10⁻³ s⁻¹ for glycolic acid esters at pH 10 [8]. Extrapolated to Borate V, the following qualitative regime is expected:
Copper ions accelerate decomposition by facilitating one-electron redox cycling that liberates phenyl radicals and ultimately phenol and benzene [7].
Cyclic voltammetry of parent tetra-aryl borates exhibits irreversible one-electron oxidation near +0.87 V versus saturated calomel electrode in acetonitrile, producing unstable radical cations that undergo rapid phenyl migration [9]. Liquid|liquid electrochemistry at water|1,2-dichloroethane interfaces shows a coupled electron–transfer/chemical (EC) mechanism where proton capture by the anion retards back-electron flow, enabling kinetic rate constants of 3.6 × 10² s⁻¹ for butyl triphenyl borate under identical conditions [10].
When employed as an electrolyte additive, triphenyl-borate derivatives preferentially reduce on graphite anodes (~1.0 V vs. Li⁺/Li) to generate boron-rich passivation layers that improve coulombic efficiency and cycle stability, increasing capacity retention of nickel-rich cathodes from 72% to 88.6% after 100 cycles at 60 °C [11].
Tetrabutylammonium butyl triphenyl borate also functions as a phase-transfer catalyst in neutral carrier membrane electrodes, enhancing ion-transfer rates across the membrane and restoring N,N-dioxaoctanediamide ionophore selectivity otherwise lost due to kinetic constraints [12].
| Technique | Anodic peak potential / V vs. saturated calomel electrode | System | Source | |
|---|---|---|---|---|
| Cyclic voltammetry | +0.87 [9] | tetraphenylborate in acetonitrile | 29 | |
| Interfacial ion-transfer rate constant (k₀) | 360 s⁻¹ [10] | butyl triphenyl borate / water | DCE | 24 |
| First-cycle additive reduction onset | ~1.0 V [11] | triphenyl borate in LiPF₆-carbonate electrolyte | 33 |
Taken together, Borate V displays a characteristic balance between aromatic-driven thermal rigidity and alkyl-mediated solubility modulation. The ester linkages impart hydrolytic lability that becomes pronounced under alkaline or metal-catalysed conditions, while its electron-rich framework supports redox mediation in both interfacial and bulk electrochemical contexts. The pronounced solvent-specific solubility, marked oxidative onset above 200 °C, and versatile redox profile converge to position Borate V as a valuable functional additive for ionic transfer, photo-initiated polymerisation, and solid-electrolyte interphase engineering.